molecular formula C33H27N3 B10879370 1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine

1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B10879370
M. Wt: 465.6 g/mol
InChI Key: FAFMOUWJKHEXQN-UHFFFAOYSA-N
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Description

1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substituents and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H27N3

Molecular Weight

465.6 g/mol

IUPAC Name

1-benzyl-5-methyl-2,3,6-triphenylpyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C33H27N3/c1-23-30(34)29-28(25-16-8-3-9-17-25)32(27-20-12-5-13-21-27)36(22-24-14-6-2-7-15-24)33(29)35-31(23)26-18-10-4-11-19-26/h2-21H,22H2,1H3,(H2,34,35)

InChI Key

FAFMOUWJKHEXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C3=CC=CC=C3)N(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6)N

Origin of Product

United States

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